3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been reported to have various biological activities, including acting as inhibitors for different enzymes . .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives have been involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are known for their good bioavailability due to their ability to form stable conformations and strong interactions with biological targets .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Pyrrolidine derivatives have been reported to have various effects, such as inhibitory effects on certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic synthesis. One common approach includes the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the cyclopropyl and pyrrolidine groups. Key steps may involve:
Cyclization reactions: to form the imidazo[4,5-b]pyridine core.
Nucleophilic substitution: to introduce the pyrrolidine ring.
Cyclopropanation: to add the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine-containing compounds: Molecules that feature the pyrrolidine ring but differ in other structural aspects.
Uniqueness
3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-11-13(15-6-1)17(10-3-4-10)12(16-11)9-5-7-14-8-9/h1-2,6,9-10,14H,3-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQYBVGAOHZJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)C4CCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.